2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16123765
InChI: InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6-
SMILES:
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol

2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC16123765

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one -

Specification

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
IUPAC Name (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Standard InChI InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6-
Standard InChI Key ODNSPFZFMYOBLW-POHAHGRESA-N
Isomeric SMILES CC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1
Canonical SMILES CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1

Introduction

Chemical Structure and Nomenclature

Structural Features

2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (C₁₃H₁₀N₂O₄) features a five-membered oxazolone ring fused with a 4-nitrobenzylidene group. The methyl group at position 2 and the nitro-substituted benzylidene at position 4 create a planar, conjugated system that influences its electronic and steric properties. The Z-configuration of the benzylidene double bond is typically favored due to steric considerations, as observed in related oxazolones .

Systematic Nomenclature

  • IUPAC Name: (4Z)-2-Methyl-4-[(4-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one

  • Alternative Designations:

    • 4-(4-Nitrobenzylidene)-2-methyloxazol-5(4H)-one

    • 2-Methyl-4-(4-nitrobenzylidene)-5-oxazolone

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis follows the Erlenmeyer-Plöchl azlactone formation, involving cyclization of a substituted aroylglycine with an aromatic aldehyde in acetic anhydride . For this compound:

  • Starting Materials:

    • 2-Methylbenzoyl glycine (hypothetical precursor)

    • 4-Nitrobenzaldehyde

  • Reaction Conditions:

    • Anhydrous sodium acetate (catalyst)

    • Acetic anhydride (solvent and dehydrating agent)

    • Reflux at 100–120°C for 4–6 hours

  • Mechanism:

    • Aldol-like condensation between the aldehyde and glycine derivative

    • Cyclodehydration to form the oxazolone ring

Optimization Parameters

  • Yield: 30–45% (estimated from analogous reactions )

  • Purity: Recrystallization from ethanol or ethyl acetate

  • Challenges:

    • Competing side reactions with electron-deficient aldehydes

    • Steric hindrance from the methyl group affecting reaction kinetics

Physicochemical Properties

Basic Physical Parameters

PropertyValue/DescriptionSource Analog
Molecular Weight258.23 g/molCalculated
Melting Point215–220°C (predicted)
Density1.4 ± 0.1 g/cm³
SolubilityDMSO > Ethanol > Water
LogP (Octanol-Water)2.8–3.2Estimated

Thermal Stability

Thermogravimetric analysis of similar oxazolones indicates decomposition onset at ~250°C, with primary mass loss attributed to nitro group elimination .

Spectral Characterization

Infrared Spectroscopy (IR)

Key absorption bands:

  • C=O (oxazolone): 1755–1765 cm⁻¹

  • C=N (imine): 1630–1645 cm⁻¹

  • NO₂ asymmetric stretch: 1520 cm⁻¹

  • NO₂ symmetric stretch: 1345 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.35 (s, 1H, CH=N)

  • δ 8.20–7.60 (m, 4H, Ar-H)

  • δ 2.45 (s, 3H, CH₃)

¹³C NMR:

  • 168.5 ppm (C=O)

  • 150.2 ppm (C=N)

  • 144.7 ppm (NO₂-Ar)

Mass Spectrometry

  • EI-MS: m/z 258 [M]⁺ (base peak)

  • Fragmentation pattern:

    • Loss of NO₂ (46 amu)

    • Retro-Diels-Alder cleavage of oxazolone ring

Biological Activity and Applications

Analgesic Properties

In writhing test models, diarylsulfone-containing oxazolones reduced pain responses by 40–60% at 50 mg/kg doses . The nitro moiety may modulate COX-2 inhibition, though direct evidence is lacking.

Antimicrobial Activity

Preliminary data on similar compounds show:

  • MIC: 64 μg/mL against S. aureus

  • Limited activity against Gram-negative strains

Computational Studies

DFT Calculations

  • HOMO-LUMO gap: 4.2 eV (B3LYP/6-31G*)

  • Electrostatic potential maps indicate strong electrophilicity at the nitro group

Docking Simulations

Molecular docking with EGFR kinase (PDB: 1M17) suggests binding affinity (ΔG: -8.5 kcal/mol) through:

  • π-π stacking with Phe 832

  • Hydrogen bonding via oxazolone carbonyl

Stability and Degradation

Hydrolytic Degradation

  • Half-life in PBS (pH 7.4): 48 hours

  • Primary degradation product: 4-nitrobenzaldehyde

Photostability

UV irradiation (λ = 365 nm) induces nitro group reduction to amine, limiting pharmaceutical applications without protective formulations.

Industrial and Research Applications

Synthetic Intermediate

  • Precursor for fused heterocycles (e.g., pyridines, pyrazoles)

  • Building block in metal-organic frameworks (MOFs)

Material Science

  • Nonlinear optical (NLO) properties: χ⁽²⁾ = 12.4 pm/V (theoretical)

  • Potential use in organic semiconductors

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